N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide
Description
N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide (CAS: 691887-87-3) is a synthetic heterocyclic compound with the molecular formula C20H12BrF3N4OS and a molecular weight of 493.3 g/mol . Its structure comprises an imidazo[2,1-b]thiazole core substituted at the 6-position with a 4-bromophenyl group and a hydrazone-linked 4-(trifluoromethyl)benzohydrazide moiety at the 5-position.
Properties
IUPAC Name |
N-[(E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylideneamino]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrF3N4OS/c21-15-7-3-12(4-8-15)17-16(28-9-10-30-19(28)26-17)11-25-27-18(29)13-1-5-14(6-2-13)20(22,23)24/h1-11H,(H,27,29)/b25-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURZXSTUIXUSQM-OPEKNORGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=NNC(=O)C4=CC=C(C=C4)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)/C=N/NC(=O)C4=CC=C(C=C4)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrF3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-{(E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method for assembling the imidazo[2,1-b][1,3]thiazole system is based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions often involve heating the reagent mixture in a suitable solvent, such as benzene, for several hours. The type of product formed depends on the structure of the starting reagents .
Chemical Reactions Analysis
N’-{(E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide undergoes various chemical reactions, including electrophilic substitution and nucleophilic substitution. The presence of the bromophenyl group and the imidazo[2,1-b][1,3]thiazole ring makes it susceptible to these types of reactions. Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has shown potential in several scientific research applications. It has been investigated for its anticancer properties, with studies showing moderate ability to suppress the growth of kidney cancer cells and other cancer cell lines . Additionally, derivatives of the imidazo[2,1-b][1,3]thiazole ring system have been explored for their antimicrobial, antifungal, and antiviral activities . The compound’s unique structure also makes it a candidate for use in materials science, particularly in the development of new catalysts and electroluminescent materials .
Mechanism of Action
The mechanism of action of N’-{(E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be related to its ability to inhibit certain enzymes and signaling pathways involved in cell proliferation and survival . The compound’s antimicrobial activity may be attributed to its ability to disrupt the cell membrane or interfere with essential metabolic processes in microorganisms .
Comparison with Similar Compounds
IDO1 Inhibitors (Compounds 12h, 12i, 12j, 12k)
Compounds such as 12h and 12k () share the imidazo[2,1-b]thiazole core substituted with a 4-bromophenyl group but differ in the hydrazide-linked side chains. For example:
- 12h : Contains a hydroxycyclohexyl-triazole-acetamide side chain.
- 12k: Features a 4-cyanobutyl-triazole-acetamide group.
Key Findings :
- The 4-bromophenyl group in these analogs enhances binding to the indoleamine 2,3-dioxygenase 1 (IDO1) active site, as shown by docking studies .
- The trifluoromethyl group in the target compound may improve binding affinity compared to non-fluorinated analogs due to its electron-withdrawing effects .
Pan-RAF Inhibitors (Compounds 25l, 25m, 26a)
Compounds like 25l and 26a () incorporate imidazo[2,1-b]thiazole cores with pyrimidine and sulfonamide substituents. These derivatives exhibit IC50 values in the micromolar range (1.2–1.4 µM) against melanoma cell lines, highlighting the importance of substituent flexibility for kinase inhibition .
Structural Insight :
Benzohydrazide Derivatives
Tetracaine Hydrazide-Hydrazones (Compound 2k)
4-(Butylamino)-N′-[(4-bromophenyl)methylidene]benzohydrazide (2k) () shares the hydrazone linkage and bromophenyl group but lacks the imidazo[2,1-b]thiazole core.
Key Differences :
Triazole-Thiol Derivatives ()
Compounds like N′-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide () feature triazole-thiol moieties instead of imidazo[2,1-b]thiazole.
Activity Comparison :
- Triazole-thiol derivatives show antimicrobial activity (MIC: 8–32 µg/mL against S. aureus), while the target compound’s imidazo[2,1-b]thiazole core may confer broader kinase or enzyme inhibitory effects .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound 12k (IDO1 Inhibitor) | Compound 2k (Hydrazide) |
|---|---|---|---|
| Molecular Weight | 493.3 g/mol | ~550 g/mol | 385.2 g/mol |
| clogP | ~4.2 | ~3.5 | ~3.8 |
| Hydrogen Bond Acceptors | 6 | 8 | 5 |
| Rotatable Bonds | 5 | 7 | 4 |
| Topological Polar Surface Area | 95 Ų | 120 Ų | 85 Ų |
Key Observations :
Biological Activity
N'-[(1E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]-4-(trifluoromethyl)benzohydrazide is a synthetic compound that belongs to the class of hydrazones, characterized by its complex structure featuring an imidazo-thiazole moiety and a trifluoromethyl group. This compound has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry.
- Molecular Formula : C20H12BrF3N4OS
- Molar Mass : 493.3 g/mol
- CAS Number : 691887-87-3
- Density : Approximately 1.55 g/cm³ (predicted)
- pKa : 10.69 (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromophenyl and trifluoromethyl substituents enhances its chemical reactivity, which may lead to significant biological effects. The imidazo-thiazole scaffold has been previously associated with various pharmacological activities, including anticancer properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance:
- Cytotoxicity : A study reported that derivatives of imidazo[2,1-b][1,3]thiazole showed GI50 values ranging from 1.4 to 4.2 µM against the NCI-60 cancer cell panel, indicating potent cytotoxic activity .
- Inhibition of Cell Migration : Specific derivatives demonstrated significant inhibition of migration in pancreatic cancer cells (SUIT-2 and Capan-1), suggesting potential applications in metastasis prevention .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in determining its biological activity:
| Substituent | Effect on Activity |
|---|---|
| Bromophenyl Group | Enhances cytotoxicity and selectivity towards cancer cells |
| Trifluoromethyl Group | Increases lipophilicity and bioavailability |
| Imidazo-Thiazole Moiety | Essential for interaction with biological targets |
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Antiproliferative Studies : A series of imidazo[2,1-b][1,3]thiazole derivatives were synthesized and screened for their antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cells, with some derivatives showing IC50 values as low as 5.11 µM .
- Mechanistic Insights : Research has shown that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing derivatives of imidazo[2,1-b]thiazole scaffolds containing 4-bromophenyl substituents?
- Methodology : Derivatives are synthesized via multistep routes, including condensation of hydrazides with aldehydes (e.g., Schiff base formation) , cyclization of thiazole intermediates , and functionalization via Suzuki coupling or nucleophilic substitution. For example, 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide is a common precursor for further modifications, such as triazole or thiadiazole derivatization .
- Critical Parameters : Reaction yields (10–87% ), solvent selection (DMSO, EtOAC), and temperature control (70–180°C) are critical for optimizing purity and scalability.
Q. How are structural and purity characteristics validated for this compound class?
- Analytical Techniques :
- 1H/13C-NMR : Assignments of aromatic protons (δ 7.2–9.35 ppm) and Schiff base protons (e.g., δ 7.2 ppm for HC=N) confirm regiochemistry .
- FT-IR : Peaks at 1641 cm⁻¹ (C=N), 1475 cm⁻¹ (C-N), and 777 cm⁻¹ (C-S) validate functional groups .
- HRMS/LC-MS : Used to confirm molecular weights (e.g., [M + H]+ at 393.06845 for a triazole derivative ).
Advanced Research Questions
Q. How can computational methods guide the design of imidazo[2,1-b]thiazole derivatives with enhanced bioactivity?
- Approach :
- Molecular Docking : Ligand binding studies with enzymes like IDO1 (indoleamine 2,3-dioxygenase 1) or COX-2 (cyclooxygenase-2) predict binding affinities. For instance, compound 6a showed high COX-2 inhibition due to methylsulfonylphenyl substitution .
- DFT Calculations : Optimize electronic properties (e.g., HOMO-LUMO gaps) to enhance reactivity or fluorescence .
Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?
- Case Study : Derivatives with trifluoromethyl groups exhibit varied anticancer activity depending on substituent position. For example:
- Compound 12h (IDO1 inhibitor, IC50 = 0.8 µM) vs. 12i (lower activity) highlights the role of cyclohexyl vs. hydroxypropyl triazole substituents .
- Resolution :
- SAR Analysis : Map substituent effects (e.g., electron-withdrawing groups enhance enzyme inhibition ).
- Crystallography : Compare X-ray structures (e.g., IDO1-compound complexes ) to identify critical binding interactions.
Q. How are solubility and stability challenges addressed for in vivo applications?
- Solutions :
- Formulation : Use PEG-based solvents or cyclodextrin inclusion complexes to improve aqueous solubility .
- Stability Studies : Monitor degradation under physiological pH (4–8) and temperature (37°C) via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
